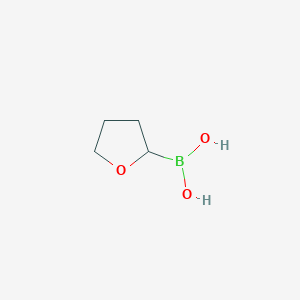

Tetrahydrofuran-2-ylboronic acid

Description

Incorporation into Biologically Relevant Scaffolds

The versatility of tetrahydrofuran-2-ylboronic acid extends to its use in the synthesis of various biologically important scaffolds. Its ability to participate in a range of chemical transformations makes it a valuable intermediate in the development of new therapeutic agents and the construction of intricate heterocyclic systems.

Organoboron compounds, particularly boronic acids, are widely utilized as key intermediates in organic synthesis due to their stability and ease of synthesis. nih.gov this compound serves as a crucial building block for creating tetrahydrofuran-containing intermediates that are essential for the development of novel drugs. researchgate.netrsc.org The tetrahydrofuran (B95107) ring is a common feature in many bioactive molecules, and the boronic acid functionality allows for its incorporation into larger, more complex structures through reactions like the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net This strategy has been employed in the synthesis of various medicinal chemistry intermediates, highlighting the compound's importance in drug discovery programs. nih.govmdpi.com

The construction of complex heterocyclic architectures is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and natural products. acs.orgacs.org this compound and its derivatives are valuable reagents in the synthesis of diverse heterocyclic systems. researchgate.net For instance, they can be utilized in multi-component reactions to generate highly functionalized spirocyclic lactams and lactones, which are important structural motifs in medicinal chemistry. acs.orgacs.org The reactivity of the boronic acid group allows for its participation in various coupling reactions, enabling the fusion of the tetrahydrofuran ring with other cyclic systems to create novel and complex molecular frameworks. researchgate.netnih.gov

Building Block in Natural Product Total Synthesis

The total synthesis of natural products is a formidable challenge that drives the development of new synthetic methodologies. Many natural products possess intricate molecular architectures that include the tetrahydrofuran ring system. nih.govorganic-chemistry.org this compound has proven to be a valuable tool for the stereocontrolled construction of these motifs and for the late-stage functionalization of complex intermediates.

The stereoselective synthesis of substituted tetrahydrofurans is a critical aspect of natural product synthesis, as the biological activity of these compounds is often highly dependent on their stereochemistry. researchgate.netdur.ac.uk Methodologies such as the Matteson homologation of boronic esters have been developed to achieve high levels of stereocontrol in the formation of tetrahydrofuran rings. uni-saarland.deresearchgate.net This approach allows for the synthesis of highly substituted tetrahydrofurans with defined stereochemistry, which are key components of various natural products, including oxylipids and terpenoids. uni-saarland.denih.govnih.govslideshare.net The ability to control the stereochemical outcome of these reactions is crucial for the successful total synthesis of these complex molecules. nih.govdiva-portal.org

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that allows for the modification of complex molecules at a late stage of the synthetic sequence. nih.gov This approach is particularly valuable in drug discovery, as it enables the rapid diversification of lead compounds to explore structure-activity relationships. nih.govrsc.org While direct examples of using this compound for LSF are not extensively documented in the provided results, the principles of LSF often involve the introduction of functional groups that can participate in cross-coupling reactions. Boronic acids and their derivatives are ideal for this purpose, suggesting the potential for this compound to be used in LSF strategies for the synthesis of complex molecules.

Material Science Applications

The utility of this compound extends beyond the realm of life sciences into material science. The inherent properties of the boronic acid functionality allow for its incorporation into polymers, leading to materials with tailored characteristics. This opens up possibilities for applications in areas such as drug delivery systems and advanced sensors. The tetrahydrofuran moiety itself is a versatile solvent and a precursor to polymers, and its incorporation into more complex materials via the boronic acid handle could lead to novel materials with unique properties. wikipedia.org

Properties

IUPAC Name |

oxolan-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-2-1-3-8-4/h4,6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOCOBSUDVQUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCO1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydrofuran 2 Ylboronic Acid

Organometallic Approaches to C(sp³)-B Bond Formation

Organometallic routes offer a direct and effective means of introducing a boronic acid moiety onto the tetrahydrofuran (B95107) scaffold. These methods typically involve the generation of a nucleophilic carbon center at the 2-position of the ring, which then reacts with an electrophilic boron source. The two main strategies employed are lithium-halogen exchange and Grignard reagent-mediated borylation.

One of the most common and powerful methods for synthesizing boronic acids involves a lithium-halogen exchange reaction followed by quenching with a borate (B1201080) ester. nih.govwiley-vch.de This sequence first converts a carbon-halogen bond into a more reactive carbon-lithium bond, which then acts as a potent nucleophile to attack the electrophilic boron atom of a boric acid ester. nih.gov The rate of lithium-halogen exchange is typically very rapid, often exceeding the rates of competing side reactions like nucleophilic addition. harvard.eduwikipedia.org The general reactivity trend for the halogen in this exchange is I > Br > Cl. wikipedia.org

The key step in this strategy is the metal-halogen exchange, which is typically accomplished using commercially available alkyllithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). ethz.ch The reaction involves treating a 2-halotetrahydrofuran (e.g., 2-chlorotetrahydrofuran or 2-bromotetrahydrofuran) with the alkyllithium reagent. This process generates a highly reactive 2-lithiotetrahydrofuran intermediate and an alkyl halide byproduct (e.g., n-butyl bromide or tert-butyl chloride). wikipedia.org

The choice between n-BuLi and t-BuLi can depend on the reactivity of the starting halide and the presence of other functional groups. Tert-butyllithium is a stronger base and a more reactive reagent than n-butyllithium. In some cases, using two equivalents of t-BuLi can be advantageous; the second equivalent reacts with the tert-butyl halide byproduct, preventing side reactions and driving the equilibrium towards the desired product. ethz.ch

Table 1: Comparison of Alkyllithium Reagents for Lithium-Halogen Exchange

| Reagent | Formula | Key Characteristics | Typical Use Case |

|---|---|---|---|

| n-Butyllithium | C₄H₉Li | Widely used, commercially available in alkane solutions. wikipedia.org | General purpose for exchange with aryl and vinyl iodides and bromides. wikipedia.org |

Once the 2-lithiotetrahydrofuran intermediate is formed, it is not isolated but is immediately trapped in situ with an electrophilic boron species. thieme-connect.com Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), are the most common electrophiles for this purpose. wiley-vch.dethieme-connect.com The nucleophilic carbon of the organolithium compound attacks the electron-deficient boron atom of the borate ester. wiley-vch.de This addition forms a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final Tetrahydrofuran-2-ylboronic acid. nih.gov

The general sequence is as follows:

Lithium-Halogen Exchange: 2-Halo-THF + R-Li → 2-Lithio-THF + R-X

Electrophilic Trapping: 2-Lithio-THF + B(OR')₃ → [Tetrahydrofuran-2-yl-B(OR')₃]⁻ Li⁺

Hydrolysis: [Tetrahydrofuran-2-yl-B(OR')₃]⁻ Li⁺ + H₃O⁺ → Tetrahydrofuran-2-yl-B(OH)₂ + 3 R'OH

This approach is widely applicable for the synthesis of various aryl, heteroaryl, and alkyl boronic acids. nih.govthieme-connect.com

Maintaining low reaction temperatures is absolutely critical for the success of lithium-halogen exchange reactions, particularly when tetrahydrofuran (THF) is used as the solvent. thieme-connect.com Organolithium reagents like n-BuLi are strong bases and can deprotonate THF at its α-position (adjacent to the oxygen atom). wikipedia.org This side reaction becomes significant at temperatures above -25 °C and leads to the consumption of the alkyllithium reagent and the ring-opening of the THF solvent to form the enolate of acetaldehyde and ethylene. wikipedia.org

To suppress these undesirable side reactions, these syntheses are almost invariably conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath) or even as low as -100 °C. wikipedia.orgthieme-connect.comresearchgate.net Conducting the reaction at these cryogenic temperatures ensures that the rate of the desired lithium-halogen exchange is much faster than the rate of solvent decomposition, maximizing the yield of the organolithium intermediate available for trapping. thieme-connect.com

Table 2: Recommended Temperatures for Organolithium Reactions in THF

| Temperature | Bath | Rationale | Reference |

|---|---|---|---|

| -78 °C | Dry ice / Acetone | Standard temperature to minimize THF decomposition by n-BuLi. | wikipedia.org |

An alternative organometallic approach to this compound involves the use of a Grignard reagent. nih.govorganic-chemistry.org This method follows a similar logic to the organolithium strategy: a nucleophilic organometallic intermediate is generated from an organic halide and then trapped with a borate ester. nih.gov Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can be advantageous in the presence of certain sensitive functional groups.

The synthesis of boronic acids via Grignard reagents is a well-established method. google.comgoogle.com The process involves reacting the Grignard reagent with a trialkyl borate, followed by acidic hydrolysis to furnish the boronic acid. organic-chemistry.org

The key intermediate for this pathway is a tetrahydrofuranyl Grignard reagent, specifically 2-tetrahydrofuranylmagnesium halide. This reagent is prepared by the reaction of a 2-halotetrahydrofuran (e.g., 2-chlorotetrahydrofuran) with magnesium metal (Mg⁰) in an ethereal solvent, such as diethyl ether or THF itself. ethz.chgoogle.com

The formation of the Grignard reagent is an oxidative addition process where the magnesium metal inserts into the carbon-halogen bond. ethz.ch

Reaction Scheme: 2-Halo-THF + Mg⁰ --(ether)--> 2-(Halomagnesio)-THF

Once formed, the Grignard reagent can be used in the subsequent borylation step. This is typically done by adding the freshly prepared Grignard solution to a trialkyl borate at low temperature, followed by hydrolysis. organic-chemistry.orggoogle.com This method provides a viable and often milder alternative to the organolithium route for accessing the target boronic acid. google.com

Table 3: General Protocol for Grignard-Mediated Borylation

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1. Grignard Formation | 2-Halotetrahydrofuran, Mg⁰ | Ethereal solvent (e.g., THF) | Preparation of 2-Tetrahydrofuranylmagnesium halide. google.com |

| 2. Borylation | Trialkyl borate (e.g., B(O-iPr)₃) | Low temperature (e.g., 0 °C to -78 °C) | Reaction with the Grignard reagent to form a boronate ester intermediate. organic-chemistry.org |

Grignard Reagent Mediated Borylation

Reaction with Boric Acid Esters

A primary method for synthesizing this compound involves the direct C-H metallation of the tetrahydrofuran ring, followed by quenching with a boric acid ester. The stability of the THF ring makes the activation of the α-proton challenging; however, the use of a strong base under controlled conditions can effectively generate the α-anionic THF intermediate (2-lithiotetrahydrofuran). korea.ac.krresearchgate.net

This process is typically carried out by treating tetrahydrofuran with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The reaction is highly temperature-dependent due to the instability of the α-anionic THF, which can undergo rapid cleavage. korea.ac.krresearchgate.net Microfluidic systems have been developed to precisely control temperature and reaction time, thereby improving the efficiency and yield of this metallation. korea.ac.krresearchgate.net

Once the 2-lithiotetrahydrofuran is generated, it is reacted with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. This reaction forms a lithium boronate complex. Subsequent acidic aqueous workup hydrolyzes this intermediate to yield the target this compound.

Table 1: Reaction Conditions for Borylation of THF via Direct Metallation

| Step | Reagent | Typical Conditions | Intermediate/Product |

| Metallation | sec-Butyllithium/TMEDA | THF, -78 °C | 2-Lithiotetrahydrofuran |

| Borylation | Triisopropyl borate | -78 °C to room temp. | Tetrahydrofuran-2-ylboronate ester |

| Hydrolysis | Acidic aqueous workup | Room temperature | This compound |

This table presents a generalized summary of reaction conditions.

Directed ortho-Metallation (DoM) Strategies

Directed ortho-Metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caharvard.edu The strategy relies on the presence of a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.cacdnsciencepub.com

However, the DoM strategy, in its classical definition, is not applicable to saturated heterocyclic rings like tetrahydrofuran. uwindsor.ca The deprotonation of THF occurs at the C-2 (α) position not due to chelation control by a directing group, but because of the increased acidity of the α-protons caused by the inductive effect of the adjacent electronegative oxygen atom. korea.ac.krresearchgate.net This process is more accurately described as direct C-H activation or α-metallation rather than a DoM strategy.

Hydroboration and Subsequent Functionalization

An alternative pathway to this compound involves the hydroboration of unsaturated precursors, such as 2,3-dihydrofuran or 2,5-dihydrofuran. This method builds the desired functionality onto a carbon-carbon double bond within the heterocyclic framework.

Regioselective Hydroboration of Unsaturated Precursors

The hydroboration of 2,3-dihydrofuran presents a regioselectivity challenge. The addition of the B-H bond across the double bond can result in the boron atom attaching to either the C-2 (α) or C-3 (β) position. The formation of this compound requires the selective placement of the boron moiety at the C-2 position. rsc.org

Studies have shown that the choice of hydroborating agent and reaction conditions significantly influences the ratio of these α- and β-regioisomers. rsc.org

Pinacolborane (HBpin) has emerged as a versatile reagent for hydroboration due to the relative stability and utility of the resulting pinacol (B44631) boronate esters in further synthetic transformations. nih.govbac-lac.gc.ca In the case of 2,3-dihydrofuran, an efficient reaction with pinacolborane can be achieved through catalysis, yielding a mixture of the corresponding α- and β-boronate esters. rsc.org Research has indicated that combining the effects of a catalyst with high pressure can be necessary to drive this transformation effectively in ethereal solvents like THF. rsc.org

Transition metal catalysis is crucial for controlling the reactivity and selectivity of hydroboration reactions with less reactive boranes like pinacolborane. rsc.orgillinois.eduwikipedia.org For the hydroboration of 2,3-dihydrofuran, rhodium catalysts have proven effective. rsc.org Specifically, Wilkinson's catalyst (RhCl(PPh₃)₃) has been successfully employed. rsc.orgwikipedia.org

The generally accepted mechanism for rhodium-catalyzed hydroboration involves the oxidative addition of the B-H bond of the borane to the rhodium(I) center, followed by alkene coordination, migratory insertion into the Rh-H bond, and finally, reductive elimination of the organoborane product to regenerate the catalyst. illinois.eduwikipedia.org The use of a rhodium catalyst (0.5%) in conjunction with high pressure has been shown to facilitate the hydroboration of 2,3-dihydrofuran with pinacolborane, leading to a mixture of the C-2 and C-3 borylated products. rsc.org While silver catalysis is utilized in other transformations involving dihydrofurans, its specific application to the hydroboration of these precursors to yield boronic acids is less commonly documented in the literature compared to rhodium. nih.gov

Table 2: Regioselectivity in Hydroboration of 2,3-Dihydrofuran

| Hydroborating Agent | Catalyst | Conditions | Outcome | Reference |

| Pinacolborane (HBpin) | 0.5% Wilkinson's Catalyst | THF, High Pressure | Mixture of α- and β-regioisomers | rsc.org |

| Catecholborane (CBH) | Thermal, Atmospheric Pressure | Mainly β-isomer | Not specified for α-isomer | rsc.org |

This table summarizes findings on the regioselectivity of 2,3-dihydrofuran hydroboration.

Oxidative Workup to Yield Boronic Acid

Following the hydroboration of an unsaturated precursor like 2,3-dihydrofuran, the immediate product is a boronate ester, such as tetrahydrofuran-2-yl pinacol boronate. To obtain the final this compound, a specific workup procedure is required.

It is critical to distinguish between an "oxidative workup" and a "hydrolytic workup" in the context of organoborane chemistry.

Oxidative Workup : This procedure typically employs reagents like basic hydrogen peroxide (H₂O₂/NaOH). rsc.orgwindows.net It converts the carbon-boron (C-B) bond into a carbon-oxygen (C-O) bond, transforming the organoborane into the corresponding alcohol. rsc.org In this case, it would yield tetrahydrofuran-2-ol. The mechanism involves the formation of a boronate complex, followed by a 1,2-migration of the alkyl group from boron to oxygen. rsc.orgnih.gov

Hydrolytic Workup : To isolate the boronic acid, the boronate ester must be hydrolyzed. This is typically achieved by treating the ester with water, often under acidic conditions. wiley-vch.de This process cleaves the B-O bonds of the ester group (e.g., the pinacol group), replacing them with hydroxyl groups to afford the boronic acid. This can also be achieved by transesterification with another diol, followed by hydrolysis.

Therefore, to yield this compound from its pinacol ester, a non-oxidative, hydrolytic workup is the correct procedure.

Table 3: Comparison of Workup Procedures for Boronate Esters

| Workup Type | Typical Reagents | Product from Tetrahydrofuran-2-ylboronate Ester |

| Oxidative | H₂O₂, NaOH | Tetrahydrofuran-2-ol |

| Hydrolytic | H₂O, H⁺ | This compound |

Advanced Synthetic Transformations for Cyclic Boronic Acids

The synthesis of this compound and its derivatives can be achieved through various cross-coupling reactions, a cornerstone of modern organic synthesis. These methods often involve the formation of a carbon-boron bond by reacting a suitable tetrahydrofuran precursor with a boron-containing reagent, typically catalyzed by a transition metal.

A prominent strategy involves the borylation of halogenated tetrahydrofurans. This approach utilizes readily available 2-halotetrahydrofurans as starting materials. The carbon-halogen bond at the 2-position of the tetrahydrofuran ring is activated by a transition metal catalyst, commonly a palladium complex, which then facilitates the coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction, a variation of the Miyaura borylation, provides a direct route to the corresponding boronic ester, which can then be hydrolyzed to the desired boronic acid. The general scheme for this transformation is as follows:

Research has demonstrated the efficacy of palladium-catalyzed cross-coupling reactions for the synthesis of various substituted furanones from their corresponding tosylated or triflated precursors and boronic acids. ysu.amresearchgate.net While not a direct synthesis of this compound, these Suzuki-type couplings highlight the feasibility of forming carbon-carbon bonds at the heterocyclic core, a principle that extends to carbon-boron bond formation.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. For instance, palladium catalysts like PdCl₂(PPh₃)₂ are often employed, with a variety of phosphine (B1218219) ligands used to modulate the reactivity and stability of the catalytic species. ysu.am Bases such as potassium fluoride or potassium phosphate (B84403) are typically required to activate the boronic acid or its ester. ysu.amresearchgate.net The reaction is commonly carried out in an aprotic solvent like tetrahydrofuran (THF) or dioxane. ysu.amresearchgate.net

An alternative to the borylation of halogenated tetrahydrofurans is the reaction of an organometallic derivative of tetrahydrofuran with a boron electrophile. For example, 2-lithiotetrahydrofuran, generated by deprotonation of tetrahydrofuran or by lithium-halogen exchange of a 2-halotetrahydrofuran, can react with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield this compound. audreyli.com This method is analogous to the synthesis of other boronic acids from Grignard or organolithium reagents. audreyli.com

The table below summarizes some of the key reagents and conditions used in cross-coupling approaches for the formation of boronic acids and their derivatives, which are applicable to the synthesis of this compound.

| Reactants | Catalyst/Reagent | Product Type |

| Halogenated Tetrahydrofuran + Diboron Reagent | Palladium Catalyst | Tetrahydrofuran-2-ylboronic Ester |

| Organometallic Tetrahydrofuran + Trialkyl Borate | - | This compound |

| 4-Tosyl-2(5H)-furanone + Arylboronic Acid | PdCl₂(PPh₃)₂ | 4-Aryl-2(5H)-furanone |

| 2-Alkylidene-tetrahydrofuran + Arylboronic Acid | Pd(PPh₃)₄ | 2-(Aryl-alkylidene)-tetrahydrofuran |

The development of enantioselective methods to synthesize chiral this compound and its derivatives is of significant interest due to the prevalence of chiral tetrahydrofuran motifs in biologically active molecules and natural products. researchgate.netchemistryviews.orgnih.gov These synthetic strategies aim to control the stereochemistry at the C2 position of the tetrahydrofuran ring, leading to the formation of a specific enantiomer.

One powerful approach to enantioselective synthesis is the use of chiral catalysts in cross-coupling reactions. For instance, a chiral palladium or copper complex can be employed in the borylation of a suitable prochiral tetrahydrofuran precursor. The chiral ligand on the metal center directs the reaction to proceed in a stereoselective manner, yielding an enantioenriched boronic acid derivative. While direct catalytic asymmetric borylation of the C-H bond at the 2-position of tetrahydrofuran is challenging, related enantioselective transformations provide a proof of concept. For example, rhodium-catalyzed asymmetric hydroboration of cyclic alkenes has been used to produce chiral tertiary boronic esters with high enantioselectivity. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the tetrahydrofuran precursor, directing the stereochemical outcome of the borylation reaction. After the carbon-boron bond is formed, the auxiliary can be removed, yielding the chiral this compound.

Furthermore, enantioselective synthesis can be achieved through the kinetic resolution of a racemic mixture of a tetrahydrofuran derivative. In this approach, a chiral catalyst or reagent selectively reacts with one enantiomer of the starting material, leaving the other enantiomer unreacted and thus enriched.

Recent advancements in asymmetric catalysis have led to the development of highly enantioselective methods for the synthesis of various chiral cyclic boronic esters. acs.orgnih.govrsc.org For example, copper-catalyzed enantioselective conjugate boration of cyclic enones has been developed to produce enantiomerically enriched tertiary organoboronates. acs.orgrsc.org These methods, while not directly applied to this compound itself, demonstrate the potential for developing similar strategies for its enantioselective synthesis.

The Matteson homologation reaction, a stereoselective method for the extension of boronic esters, has also been employed in the synthesis of highly substituted chiral tetrahydrofurans. uni-saarland.de This methodology involves the reaction of a chiral boronic ester with a dihalomethane, followed by nucleophilic substitution, allowing for the construction of complex stereochemical arrays. uni-saarland.de

The following table provides an overview of some enantioselective synthetic strategies that could be adapted for the synthesis of chiral this compound.

| Synthetic Strategy | Key Feature | Potential Application |

| Catalytic Asymmetric Borylation | Use of a chiral transition metal catalyst | Direct enantioselective C-B bond formation |

| Chiral Auxiliary-Directed Synthesis | Temporary attachment of a chiral group | Stereocontrolled borylation |

| Kinetic Resolution | Selective reaction of one enantiomer | Separation of a racemic mixture |

| Enantioselective Conjugate Boration | Copper-catalyzed reaction on cyclic enones | Synthesis of chiral cyclic boronic esters |

| Matteson Homologation | Stereoselective chain extension of boronic esters | Construction of highly substituted chiral tetrahydrofurans |

Reactivity and Reaction Mechanisms of Tetrahydrofuran 2 Ylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C single bond by reacting an organoboron compound, such as Tetrahydrofuran-2-ylboronic acid, with an organohalide or triflate. audreyli.comlibretexts.org This transformation is catalyzed by a palladium(0) complex and requires the presence of a base. libretexts.org The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents. libretexts.orgresearchgate.net

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle is initiated by a catalytically active Pd(0) species, which is regenerated at the end of the process. youtube.com

The first and often rate-determining step of the catalytic cycle is the oxidative addition. acs.org In this stage, the palladium(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the organic halide (R¹-X). youtube.comacs.org This process oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species, forming an organopalladium complex (R¹-PdII-X). libretexts.orgyoutube.com The reactivity of the organohalide in this step typically follows the order I > OTf > Br > Cl. libretexts.org For substrates like this compound, this step remains crucial, and its efficiency is dependent on the coupling partner and the ligand coordinated to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate this step.

Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide or other leaving group. libretexts.org This step is critical and its exact mechanism has been a subject of extensive study, with the base playing a crucial role. acs.org Two primary pathways are proposed:

Boronate Pathway: The base (e.g., OH⁻) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic boronate species (R²B(OH)₃⁻). nih.govnih.gov This activated boronate then reacts with the R¹-PdII-X complex to transfer the R² group to the palladium, forming a new complex, R¹-PdII-R², and displacing the halide. d-nb.infonih.gov

Oxo-Palladium Pathway: Alternatively, the base can react with the R¹-PdII-X complex first, replacing the halide to form an R¹-PdII-OH (or -OR) species. This palladium-hydroxo or -alkoxo complex then reacts with the neutral boronic acid. d-nb.infoyoutube.comresearchgate.net Studies suggest that for reactions in aqueous media, the pathway involving an arylpalladium hydroxo complex reacting with the boronic acid is often the dominant route. researchgate.netnih.gov

For saturated heterocyclic boronic acids, which can be prone to instability and decomposition (protodeboronation) under basic conditions, the specific pathway and reaction kinetics are critical for achieving good yields. acs.orgresearchgate.net

The success of the Suzuki-Miyaura coupling, particularly with challenging substrates, is highly dependent on the careful optimization of reaction conditions, including the choice of base, solvent, catalyst, and ligands.

The base is essential for the transmetalation step, as it activates the organoboron compound. acs.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). youtube.com The choice and stoichiometry of the base can influence reaction selectivity and rate, especially when dealing with boronic acids of varying acidity or stability. nih.gov

The solvent system plays a multifaceted role by dissolving reactants, stabilizing catalytic intermediates, and modulating the activity of the base. researchgate.net Biphasic solvent systems are very common for Suzuki-Miyaura reactions. A mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water is frequently used. youtube.com THF is effective at solubilizing the organic coupling partners and the palladium catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate or oxo-palladium species required for transmetalation. researchgate.net The water/THF ratio can impact reaction performance; for instance, increasing the proportion of THF can sometimes slow the reaction due to dilution of the base. researchgate.net For boronic acids that are prone to decomposition, such as certain 2-heteroaryl boronic acids, anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) in solvents like 1,4-dioxane (B91453) have been developed to mitigate side reactions like protodeboronation. youtube.com

Data Tables

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids

| Entry | Heterocyclic Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Furan-3-boronic acid | 4-tert-butylphenyl-methanesulfonate | Pd(OAc)₂ (2) | L2 (4) | K₃PO₄ (3.0) | t-AmOH | 110 | 98 (GC) |

| 2 | Pyridine-3-yl boronic acid | 3-Bromo-1-(4-chlorophenyl)-1H-1,2,4-triazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (2:1) | Reflux | 60 |

| 3 | (6-methoxypyridin-3-yl)boronic acid | 3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (2:1) | Reflux | 55 |

| 4 | 2-Furanboronic acid | 4-Chloroanisole | Precatalyst 9 (2) | - | K₃PO₄ (aq. 0.5M) | THF/H₂O (1:2) | 40 | 93 |

| 5 | 2-Thiopheneboronic acid | 4-Chloroanisole | Precatalyst 9 (2) | - | K₃PO₄ (aq. 0.5M) | THF/H₂O (1:2) | 40 | 95 |

Data adapted from representative literature for analogous reactions. acs.orgnih.gov L2 refers to a specific phosphine ligand from the cited literature.Precatalyst 9 is a specific Buchwald precatalyst. acs.org

Influence of Reaction Conditions and Reagents

Catalyst Precursors and Ligand Design (e.g., Phosphine Ligands)

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the choice of ligand, particularly phosphine ligands, is critical to the success of the reaction. The ligand's properties, both steric and electronic, directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.neted.ac.uk

For the coupling of alkylboronic acids like this compound, sterically hindered and electron-rich alkylphosphine ligands are often favored. These ligands promote the formation of monoligated palladium-phosphine complexes, which can accelerate all stages of the catalytic cycle. nih.gov The design of the phosphine ligand can be tailored to optimize reaction outcomes. For instance, computational studies on model Suzuki-Miyaura reactions have shown that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of steric and electronic factors. researchgate.neted.ac.uk Specifically, electron-withdrawing ligands can lower the energy barrier for transmetalation. researchgate.neted.ac.uk

The following table summarizes the effects of different phosphine ligand characteristics on the Suzuki-Miyaura coupling process.

| Ligand Property | Effect on Catalytic Cycle | Rationale |

| High Steric Bulk (e.g., P(tBu)₃, Ad₂PⁿBu) | Accelerates oxidative addition, transmetalation, and reductive elimination. nih.gov Mitigates β-hydride elimination. nih.gov | Favors the formation of highly reactive, coordinatively unsaturated mono-phosphine palladium species. nih.gov |

| High Electron-Donating Ability (e.g., P(tBu)₃) | Accelerates the oxidative addition step. researchgate.net | Increases electron density on the palladium center, facilitating its insertion into the carbon-halide bond. |

| High π-Acceptor Capacity (e.g., P(CF₃)₃) | Lowers the transmetalation barrier. nih.gov | The increased π-acceptor capacity of the phosphine ligand can raise the transmetalation barrier. |

The selection of a suitable palladium precursor, such as Pd(OAc)₂ or PdCl₂(dppf), in combination with a well-designed ligand is crucial for achieving high yields and minimizing side reactions. organic-chemistry.orgstackexchange.com

Homocoupling Side Reactions and Mitigation Strategies

A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the boronic acid reagent to form a symmetrical dimer. acs.org This process is often promoted by the presence of oxygen, which can facilitate the oxidation of the palladium(0) catalyst to palladium(II), a key species in the homocoupling pathway. researchgate.netresearchgate.net

Several strategies have been developed to suppress this undesired reaction:

Inert Atmosphere: Deoxygenating the solvent and maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) is a primary method to prevent oxygen-mediated homocoupling. researchgate.netresearchgate.net

Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby inhibiting the homocoupling pathway. acs.orgresearchgate.net

Controlled Reagent Addition: Slow addition of the boronic acid or its corresponding ester can be critical in suppressing the formation of homocoupled impurities by maintaining a low concentration of the boronic acid in the reaction at any given time. researchgate.net

Reaction Temperature: The homocoupling reaction can sometimes proceed at ambient temperature, so careful control of reaction parameters is essential. researchgate.net

By implementing these mitigation strategies, the formation of the homocoupled byproduct can be significantly minimized, leading to higher yields of the desired cross-coupled product. acs.org

Lewis Acidity and Associated Reactivity

The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, which confers Lewis acidic character upon the molecule. nih.gov This electrophilicity is the foundation for much of its characteristic reactivity, particularly its interactions with Lewis bases, such as those containing oxygen and nitrogen atoms. acs.orgcsbsju.edu The tetrahydrofuran ring itself contains a Lewis basic oxygen atom, which can potentially engage in intramolecular interactions. csbsju.eduresearchgate.net

Reversible Covalent Bond Formation with Oxygen

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with oxygen-containing functional groups, most notably diols. nih.govresearchgate.net This interaction is dynamic and can be influenced by external conditions, forming the basis for applications in sensing and self-assembling molecular systems. acs.orgnih.gov The boron atom, acting as a Lewis acid, readily interacts with the lone pair of electrons on oxygen atoms. mdpi.com

Interactions with Hydroxyl Groups (Boronate Ester Formation)

This compound reacts with alcohols and diols to form boronate esters. wiley-vch.de This reaction is an equilibrium process that is particularly favorable with 1,2-, 1,3-, and 1-4-diols, which form stable five-, six-, or seven-membered cyclic boronate esters. acs.orgresearchgate.netnih.gov The formation of these esters enhances the acidity of the boron center. acs.orgnih.gov

The general reaction is as follows: R-B(OH)₂ + 2 R'OH ⇌ R-B(OR')₂ + 2 H₂O

To drive the equilibrium toward the ester product, water is typically removed, often by azeotropic distillation. wiley-vch.de The use of sterically bulky diols, such as pinacol (B44631), results in the formation of boronate esters (often called pinacol esters) that are more stable towards hydrolysis. wiley-vch.de This property makes them useful as protected forms of boronic acids for purification and subsequent reactions. stackexchange.com

Protodeboronation Pathways

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for boronic acids and a potential side reaction in cross-coupling chemistry. researchgate.net This process can be promoted by acidic or basic conditions and the presence of water. For arylboronic acids, this side reaction leads to the formation of the corresponding arene. researchgate.net While less studied for alkylboronic acids, similar pathways are expected, which would convert this compound into tetrahydrofuran.

The decomposition of boronic acids in solution is a critical consideration for their storage and use in synthesis. Mechanistic studies on the decomposition of furan-containing molecules in acidic, aqueous solutions indicate that the furan (B31954) ring itself can be subject to degradation pathways. researchgate.net For this compound, decomposition can occur via protodeboronation. Studies on arylboronic acids in solvent mixtures containing THF have shown that protodeboronation can occur, highlighting the importance of solvent choice and reaction conditions in minimizing this unwanted side reaction. bangor.ac.uk The stability of the boronic acid is influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles that can attack the C-B bond.

Oxidation Pathways (e.g., by Peroxides)

The oxidation of this compound, particularly with peroxide reagents like hydrogen peroxide (H₂O₂), involves two main reactive sites: the carbon-boron bond and the α-carbon of the ether.

The primary and most well-established reaction is the oxidation of the boronic acid group. This transformation is a cornerstone of the hydroboration-oxidation sequence and proceeds via a characteristic mechanism. chemicalforums.comstolaf.edu In an alkaline environment, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile. chemicalforums.comnih.gov This anion attacks the electrophilic boron atom of the boronic acid, forming a tetracoordinate boronate intermediate. nih.govresearchgate.net This is followed by a migratory insertion, where the tetrahydrofuran-2-yl group rearranges from the boron to the adjacent oxygen atom, displacing a hydroxide ion. chemicalforums.com Subsequent hydrolysis of the resulting borate (B1201080) ester yields the final alcohol product, 2-hydroxytetrahydrofuran (B17549), and boric acid. nih.govyoutube.com

This initial product, 2-hydroxytetrahydrofuran (also known as THF-2-ol), is itself an intermediate in the oxidation of the parent tetrahydrofuran ring. mdpi.comrsc.org Numerous studies on the catalytic oxidation of tetrahydrofuran using hydrogen peroxide show that THF-2-ol is the primary product, which can then undergo further oxidation. mdpi.comresearchgate.netresearchgate.net The principal secondary product is γ-butyrolactone (GBL), formed from the oxidation of 2-hydroxytetrahydrofuran. mdpi.comrsc.orgresearchgate.net Depending on the reaction conditions, such as catalyst, temperature, and the molar ratio of H₂O₂ to the substrate, other minor products may also be formed. mdpi.comresearchgate.net For instance, increasing the H₂O₂ concentration can promote the further oxidation of the initial products. mdpi.com

Table 2: Products Identified from the Catalytic Oxidation of Tetrahydrofuran with Hydrogen Peroxide

| Product Name | Role/Classification |

| 2-Hydroxytetrahydrofuran (THF-2-OH) | Primary Product/Intermediate |

| γ-Butyrolactone (GBL) | Main Secondary Product |

| γ-Hydroxybutyric acid (GHBA) | Minor Product |

| γ-Hydroxybutaldehyde (GHBAl) | Minor Product |

This table outlines the typical products observed during the oxidation of the tetrahydrofuran ring structure with hydrogen peroxide, indicating the likely subsequent reaction pathways for the initial product of this compound oxidation. Data sourced from mdpi.comresearchgate.net.

Therefore, the oxidation of this compound with peroxides is expected to be a sequential process. It begins with the rapid and efficient conversion of the boronic acid to a hydroxyl group, followed by the potential for slower, often catalyst-dependent, oxidation of the resulting 2-hydroxytetrahydrofuran to γ-butyrolactone and other minor byproducts.

Catalytic Applications of Tetrahydrofuran 2 Ylboronic Acid

Role as a Lewis Acid Catalyst

Boronic acids can function as Lewis acids, accepting an electron pair to activate substrates in a variety of organic transformations. researchgate.net This general reactivity suggests that Tetrahydrofuran-2-ylboronic acid could potentially catalyze several classes of reactions. However, specific studies detailing its role in the following reactions are not available in the current body of scientific literature.

Dehydration Reactions

Acid-catalyzed dehydration is a common method for synthesizing alkenes from alcohols or ethers from two alcohol molecules. nih.gov The process typically involves the protonation of a hydroxyl group by an acid catalyst to form a good leaving group (water), followed by elimination. nih.gov While various acids are employed for this purpose, including other boronic acids, dedicated research on the application of this compound as a catalyst for dehydration reactions has not been found in the searched literature.

Carbonyl Condensation Processes

Carbonyl condensation reactions, such as the aldol (B89426) condensation, are fundamental carbon-carbon bond-forming reactions in organic chemistry. These reactions often require catalysis by acids or bases to generate the enol or enolate nucleophile. Lewis acids can activate the carbonyl group of the electrophile, facilitating the nucleophilic attack. Despite the known utility of Lewis acids in these processes, there is no specific literature available that describes the use of this compound as a catalyst for carbonyl condensations.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution, traditionally catalyzed by strong Lewis acids like aluminum chloride. These reactions involve the generation of a highly electrophilic acylium ion or carbocation, which then attacks an aromatic ring. Some boronic acids have been explored as milder Lewis acid catalysts for related transformations. However, there are no specific reports on this compound being employed as a catalyst for either acylation or alkylation reactions.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic compounds. Lewis acid catalysis can accelerate these reactions and control their stereoselectivity by coordinating to the dienophile, thereby lowering the energy of the LUMO. While the Lewis acidity of boronic acids makes them potential catalysts for such transformations, specific studies employing this compound for cycloaddition reactions are not documented in the available literature.

Cooperative Catalysis Systems

Cooperative catalysis involves two or more catalysts working in concert to promote a chemical reaction, often with enhanced reactivity or selectivity.

Chiral Amine-Boronic Acid Cooperative Catalysis

A notable area of modern catalysis involves the cooperative use of a chiral amine and a boronic acid. In such systems, the chiral amine activates a carbonyl compound by forming a chiral enamine, while the boronic acid activates a carboxylic acid, for example, by forming a mixed anhydride. This dual activation strategy has been successfully applied to enantioselective conjugate additions. Although this is a significant field of research for boronic acids, there is no specific evidence in the literature of this compound being utilized in such a chiral amine-boronic acid cooperative catalytic system.

Metal-Boron Cooperative Catalysis

The concept of cooperative catalysis, where a Lewis acidic center and a transition metal (TM) work in concert, has emerged as a powerful strategy in synthesis. Boron-based Lewis acid-transition metal (LA-TM) complexes represent a significant class of such bifunctional catalysts. researchgate.net In these systems, the vacant p-orbital of the boron atom acts as a Lewis acid (electron acceptor), while the transition metal center can act as a Lewis base (electron donor), enabling novel modes of substrate activation and reactivity. researchgate.net

While specific research focusing exclusively on this compound in LA-TM cooperative catalysis is not extensively documented, the principles can be readily applied. The boronic acid function can engage in several key interactions within a catalytic cycle. It can coordinate to a substrate, often at a Lewis basic site like a hydroxyl or carbonyl group, acting as a temporary directing group to position the substrate for a metal-catalyzed transformation. Concurrently, the Lewis acidity of the boron can polarize bonds and enhance the electrophilicity of the substrate.

Furthermore, the boron center can interact directly with the transition metal complex. This interaction can modulate the electronic properties of the metal, influencing its reactivity in key steps such as oxidative addition or reductive elimination. Reactions promoted by such cooperative systems include hydrogenations, hydrosilylations, and bond activation processes. researchgate.net The proximity of the ether oxygen in the tetrahydrofuran (B95107) ring of this compound could also play a role, potentially influencing the conformation and reactivity of the catalytic complex through secondary interactions.

Another related area is boron-catalyzed, transition-metal-free reactions. For instance, boronic acids can catalyze the cross-coupling of allylic alcohols, where the boronic acid activates the hydroxyl group to facilitate its departure and subsequent C-C bond formation. nih.gov This demonstrates the capacity of the boronic acid to function as a catalyst for activating otherwise unreactive functional groups, a principle central to cooperative catalysis.

Stereoselective Catalysis Mediated by Chiral Boronic Acids

Chiral boronic acids and their derivatives are highly valuable in asymmetric synthesis, serving as catalysts or reagents to control the stereochemical outcome of a reaction. acs.org While this compound is itself achiral (it is a racemic mixture), the synthesis of enantiomerically pure, chiral derivatives allows for its application in stereoselective transformations. The tetrahydrofuran scaffold provides a rigid, three-dimensional structure that can effectively transmit chiral information.

Asymmetric Inductions

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer of a product. Chiral boronic acids excel in this role, particularly when converted into chiral boronic esters using chiral diols. These chiral reagents or catalysts create a spatially defined environment that forces an incoming substrate to approach from a specific face, leading to a highly enantioselective reaction.

A prominent application is the catalytic asymmetric hydroboration (CAHB) of alkenes, which can produce chiral boronic esters. acs.org Furthermore, chiral boron Lewis acids, often generated in situ from a boron source and a chiral ligand like (R)-BINOL, can catalyze a range of enantioselective reactions, such as Pictet-Spengler type cyclizations. rsc.org In these cases, the chiral boron catalyst activates the electrophile and controls the stereochemistry of the nucleophilic attack. The use of chiral phosphorus-olefin ligands in rhodium-catalyzed asymmetric additions of arylboronic acids to electron-deficient olefins also highlights the successful application of chiral environments in boron-related catalysis. umich.edu

The following table provides illustrative data for the types of asymmetric inductions that can be achieved using chiral boronic acid derivatives.

| Entry | Substrate | Chiral Boron Catalyst/Reagent | Reaction Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Chiral Allylboronate Ester | Asymmetric Allylation | (R)-1-phenylprop-2-en-1-ol | >95% |

| 2 | 2-(1H-pyrrol-1-yl)aniline + Propanal | B(OMe)₃ / (R)-BINOL | Pictet–Spengler Reaction | Chiral 4,5-dihydropyrrolo[1,2-a]quinoxaline | up to 99% rsc.org |

| 3 | Cyclohexenone + Phenylboronic acid | Rh(I) / Chiral Phosphorus-Olefin Ligand | 1,4-Conjugate Addition | (R)-3-phenylcyclohexan-1-one | up to 85% umich.edu |

| 4 | β,γ-Unsaturated Amide | Rh(I) / Chiral Phosphoramidite Ligand | Asymmetric Hydroboration | Chiral γ-amino alcohol (after oxidation) | High ee nih.gov |

Note: The data in this table are representative examples based on principles from the cited literature to illustrate the concept of asymmetric induction using chiral boron compounds.

Kinetic Resolution of Racemic Substrates

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. If one enantiomer reacts much faster than the other, the unreacted substrate can be recovered with high enantiomeric purity, along with the enantioenriched product.

This strategy is highly applicable to reactions involving boron. A notable example is the copper-catalyzed asymmetric borylation of racemic 2-substituted 1,2-dihydroquinolines. This process affords chiral 3-boryl-1,2,3,4-tetrahydroquinolines with excellent enantioselectivity, while the unreacted starting material is also recovered in high enantiomeric excess. The method achieves very high kinetic selectivity factors, indicating a large difference in reaction rates for the two enantiomers. nih.gov Similarly, the kinetic resolution of racemic tertiary allylic alcohols has been achieved using chiral co-catalyst systems, demonstrating the feasibility of resolving complex racemic alcohols. nih.gov Designer enzymes incorporating boronic acids have also been developed to catalyze the kinetic resolution of hydroxyketones. researchgate.net

A chiral derivative of this compound could be envisioned as the chiral catalyst in such a system, where it would differentiate between the two enantiomers of a racemic substrate, such as a secondary alcohol, during an acylation or borylation reaction.

The table below illustrates the principle of kinetic resolution.

| Entry | Racemic Substrate | Chiral Catalyst System | Reaction | Recovered Substrate ee (Enantiomer) | Product ee (Enantiomer) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| 1 | Racemic 2-Phenyl-1,2-dihydroquinoline | CuOAc / Chiral Ligand + B₂pin₂ | Asymmetric Borylation | >98% (R) | up to 99% (S-borylated) | up to 569 nih.gov |

| 2 | Racemic Tertiary Allylic Alcohol | Chiral Bisphosphoric Acid / Ag(I) Salt | Intramolecular Sₙ2' | High (R) | High (S-cyclized) | Very High nih.gov |

| 3 | Racemic Secondary Alcohol | Hypothetical Chiral Tetrahydrofuranyl Boronic Acid | Asymmetric Acylation | >99% (S) | >99% (R-acetate) | >200 |

Note: Entries 1 and 2 are based on reported findings. nih.govnih.gov Entry 3 is a hypothetical example illustrating the potential application for a chiral derivative of the title compound.

Applications in Complex Molecule Synthesis

Material Science Applications

Precursors for Polymeric Materials with Embedded THF Units

The incorporation of THF units into a polymer backbone can influence the material's properties, such as its solubility, thermal stability, and flexibility. While direct polymerization of Tetrahydrofuran-2-ylboronic acid is not extensively documented, the general principles of boronic acid-containing polymer synthesis provide a framework for its potential use.

Boronic acid-decorated copolymers have garnered significant interest for various applications. rsc.org The synthesis of such polymers can be challenging, often involving difficult purification processes. rsc.org A general approach involves the copolymerization of boronic acid-containing monomers with other polymerizable groups like acrylates, acrylamides, and styrenics. rsc.org For instance, polymers with pendant boronic acid groups are synthesized for uses such as catalyst supports and in sensor technology.

One established method for creating polymers with precisely spaced functional groups is Acyclic Diene Metathesis (ADMET) polymerization. This technique has been successfully used to synthesize polymers with pendant aryl boronic esters and acids. While this has been demonstrated with phenyl boronic acid, a similar strategy could theoretically be applied to a derivative of this compound, leading to polymers with embedded and precisely spaced THF moieties.

Another route for incorporating boronic acids into polymers is through post-polymerization modification. rsc.org This involves preparing a polymer with reactive sites that can subsequently be converted to boronic acid groups. This method could potentially be used to introduce the this compound moiety onto a pre-existing polymer chain.

The table below summarizes general properties of this compound, which are relevant for its potential use as a monomer.

| Property | Value | Reference |

| IUPAC Name | oxolan-2-ylboronic acid | nih.gov |

| Molecular Formula | C4H9BO3 | nih.gov |

| Molecular Weight | 115.93 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Supramolecular Assemblies

Boronic acids are recognized for their ability to form reversible covalent bonds, particularly with diols, which makes them excellent candidates for the construction of dynamic supramolecular assemblies. rsc.org This reversible nature allows for self-correction and the formation of well-ordered architectures. rsc.org These interactions have been harnessed to create a variety of complex structures, including macrocycles, cages, and porous organic frameworks. rsc.org

The self-assembly of boronic acids is a key area of research in supramolecular chemistry. msu.edu The formation of boronate esters with diols is a highly efficient process that can be controlled by factors such as pH. msu.edu This dynamic covalent chemistry has been employed to construct hierarchical nano- and microstructures. rsc.org

Stereochemical Aspects of Tetrahydrofuran 2 Ylboronic Acid

Chirality at the 2-Position of the Tetrahydrofuran (B95107) Ring

Tetrahydrofuran-2-ylboronic acid possesses a chiral center at the carbon atom in the 2-position of the tetrahydrofuran ring. This carbon is bonded to four different groups: the oxygen atom within the ring, the carbon atom at the 3-position, a hydrogen atom, and the boronic acid group [-B(OH)₂]. nih.gov The presence of this stereocenter means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-Tetrahydrofuran-2-ylboronic acid and (S)-Tetrahydrofuran-2-ylboronic acid.

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. The specific stereochemistry is crucial in biological and chemical systems where chiral recognition is a key factor. The synthesis of chiral tetrahydrofuran derivatives is an active area of research, often starting from chiral precursors or employing asymmetric synthesis strategies to obtain enantiomerically enriched products. chemistryviews.orgresearchgate.net The defined three-dimensional arrangement of the substituents around the chiral C2 center is fundamental to the stereoselectivity observed in its reactions and its role in supramolecular chemistry.

Diastereoselectivity and Enantioselectivity in Reactions

The chirality inherent in this compound is a critical factor in controlling the stereochemical outcome of its reactions. When an enantiomerically pure form of the compound is used, its chiral center can influence the formation of new stereocenters, leading to diastereomeric or enantiomeric products in unequal amounts.

Control in C-C Bond Forming Reactions

Carbon-carbon bond-forming reactions are fundamental in organic synthesis. While specific studies detailing the stereocontrol exerted by enantiopure this compound in reactions like the Suzuki-Miyaura coupling are not extensively documented in the reviewed literature, the principles of stereoselective synthesis allow for well-founded postulations. The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex. nih.govmdpi.com

The proximity of the chiral C2 center to the reactive boronic acid group in this compound would be expected to influence the transition state of a coupling reaction. For instance, in a Suzuki-Miyaura coupling, the chiral tetrahydrofuran ring could lead to a preferred orientation (diastereomeric transition states) when the organoborane coordinates to the palladium center, ultimately influencing the stereochemistry of the final product if a new chiral center is formed.

Studies on analogous heterocyclic boronic esters, such as tetrahydropyridine-2-boronic acid pinacol (B44631) esters, have shown their efficacy in coupling with various aryl and vinyl halides. nih.gov This demonstrates the viability of saturated heterocyclic boronic species in such transformations. The stereochemical outcome in these cases is often dictated by the catalyst and reaction conditions, but the inherent chirality in the substrate provides an additional layer of potential control. Research on rhodium-catalyzed 1,4-additions of arylboronic acids to enones has also demonstrated high enantioselectivity, achieved through the use of chiral ligands that create a chiral environment around the metal center. rsc.org Using an enantiopure boronic acid like (R)- or (S)-Tetrahydrofuran-2-ylboronic acid could similarly serve as the source of chirality to induce stereoselectivity.

Influence on Supramolecular Interactions

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters. This interaction is a cornerstone of their application in supramolecular chemistry, particularly for the sensing and recognition of saccharides. rsc.org The chirality of this compound is expected to play a significant role in these supramolecular interactions.

When an enantiopure sample of this compound interacts with a chiral diol, two diastereomeric boronate esters can be formed. These diastereomers will have different stabilities and geometries, leading to selective binding, a phenomenon known as chiral recognition. nih.govnih.govelsevierpure.com

A study on the closely related compound, tetrahydro-2-furoic acid, investigated its interaction with chiral molecules, revealing that the ring's conformation and the orientation of its functional group are critical for forming stable complexes. ualberta.ca By analogy, the chiral tetrahydrofuran backbone of this compound would create a specific three-dimensional pocket. This steric and electronic environment would favor binding with one enantiomer of a chiral guest molecule over the other. This principle is widely used in creating chiral sensors and separation media. The formation of supramolecular assemblies, such as polymers or gels, can also be influenced by the chirality of the boronic acid monomer, potentially leading to materials with unique chiral structures and properties. rsc.org

Chiral Resolution and Enantiopurification Techniques

Since chemical synthesis from achiral precursors typically yields a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers is a critical step to access enantiopure materials. libretexts.org This process is known as chiral resolution. The primary methods for resolving racemic this compound would involve either derivatization to form separable diastereomers or chiral chromatography.

Diastereomeric Salt Formation: This is a classical and widely used resolution technique. youtube.comyoutube.com It involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. Since this compound is acidic, it can react with a chiral base (e.g., a chiral amine) to form a pair of diastereomeric salts.

(R/S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. youtube.com Once the diastereomers are separated, the pure enantiomer of the original acid can be recovered by treating the salt with a strong acid to break the ionic bond and remove the resolving agent.

Table 1: Common Chiral Resolving Agents

| Class | Examples | Used to Resolve |

|---|---|---|

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethanamine, (1S,2S)-(+)-1,2-Diaminocyclohexane | Racemic Acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases |

Enantiopurification by Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.commcgill.ca The method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. When the racemic mixture of this compound is passed through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This causes one enantiomer to travel through the column faster than the other, resulting in their separation. uea.ac.uk This technique is highly effective for both determining the enantiomeric excess (ee) of a mixture and for isolating highly pure enantiomers on a preparative scale.

Advanced Characterization and Computational Studies

Crystallographic Analysis

While a dedicated crystal structure for Tetrahydrofuran-2-ylboronic acid is not publicly available, extensive crystallographic studies on related boronic acids, particularly those forming solvates with tetrahydrofuran (B95107) (THF), provide a robust framework for understanding its likely solid-state characteristics.

In the solid state, boronic acids commonly exhibit a planar B(OH)₂ group. The conformation of this group relative to its substituent is a key structural feature. Typically, the boronic acid moiety adopts a syn-anti conformation. This arrangement is a common feature in the crystal structures of many boronic acids. nih.gov

The crystal packing of boronic acids is frequently dominated by the formation of hydrogen-bonded dimers. Specifically, two molecules associate through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a centrosymmetric R²₂(8) ring motif. This dimeric structure is an energetically favorable and highly prevalent packing arrangement for boronic acids in the solid state. nih.gov The tetrahydrofuran ring itself is flexible and can adopt various conformations, most commonly the twisted (C₂) and bent (Cₛ) forms, which are close in energy.

The primary intermolecular interaction governing the crystal structure of boronic acids is strong O-H···O hydrogen bonding. As described above, this interaction leads to the formation of stable dimers. nih.gov

In the context of this compound, the oxygen atom of the tetrahydrofuran ring introduces an additional hydrogen bond acceptor site. In crystal structures of other boronic acids that crystallize with THF as a solvent, the THF oxygen atom is often involved in accepting a hydrogen bond from the boronic acid's -OH group. nih.gov For this compound, this could lead to the formation of extended hydrogen-bonded networks, where the THF ring of one molecule interacts with the boronic acid group of a neighboring molecule.

While this compound itself cannot form halogen bonds, it is a pertinent example of how non-covalent interactions direct crystal packing. In structures of halogenated boronic acids, halogen bonds (e.g., Cl···Cl interactions) can link the primary hydrogen-bonded dimers into more complex one- or two-dimensional arrays. nih.gov

Boronic acids are known to form solvates, and structures incorporating THF are well-documented. For instance, the crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid has been resolved as a tetrahydrofuran monosolvate. In this structure, the THF molecule is not merely a space-filler but is integrated into the supramolecular assembly via hydrogen bonding. The anti-oriented -OH group of the boronic acid engages in an O-H···O hydrogen bond with the oxygen atom of the THF solvate molecule. nih.gov This demonstrates the capability of the THF moiety to act as a potent hydrogen bond acceptor, a role the integrated THF ring in this compound could also play in its own crystal lattice.

Table 1: Typical Intermolecular Interactions in Boronic Acid Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif | Reference |

| Hydrogen Bonding | Boronic Acid -OH | Boronic Acid -OH | Centrosymmetric R²₂(8) Dimer | nih.gov |

| Hydrogen Bonding | Boronic Acid -OH | THF Oxygen | O-H···O | nih.gov |

| Halogen Bonding | - | - | Type I or Type II contacts | nih.gov |

Spectroscopic Characterization (beyond basic identification)

¹¹B NMR spectroscopy is a highly effective technique for probing the local environment of the boron atom in boronic acids. researchgate.net The chemical shift (δ) in ¹¹B NMR is very sensitive to the coordination number and the nature of the substituents on the boron atom.

For this compound, the boron atom is tricoordinate (sp² hybridized). Tricoordinate boronic acids and their esters typically exhibit ¹¹B NMR signals in a characteristic downfield region, generally between δ 25 and 33 ppm. nsf.govsdsu.edu The presence of two hydroxyl groups on the boron in this compound would place its expected chemical shift in this range.

Upon interaction with Lewis bases (such as the nitrogen in an amine or an oxygen in a solvent like THF or water) or upon deprotonation at high pH, the boron atom can become tetracoordinate (sp³ hybridized). This change in coordination state results in a significant upfield shift in the ¹¹B NMR spectrum, with signals for tetracoordinate species typically appearing between δ 3 and 15 ppm for boronate esters and even further upfield for borohydrides. nsf.govsdsu.edunih.gov Therefore, ¹¹B NMR can be used to monitor reactions, complex formation (e.g., with diols), and the equilibrium between the neutral, tricoordinate acid and its anionic, tetracoordinate boronate form.

Table 2: Expected ¹¹B NMR Chemical Shifts for this compound and Related Species

| Boron Species | Hybridization | Coordination | Expected Chemical Shift (δ, ppm) | Reference |

| This compound | sp² | Tricoordinate | 25 - 33 | nsf.govsdsu.edu |

| Tetrahydrofuran-2-ylboronate (anion) | sp³ | Tetracoordinate | 3 - 15 | nsf.govnih.gov |

| Boronate ester derivative | sp³ | Tetracoordinate | 3 - 15 | nsf.govnih.gov |

The tetrahydrofuran ring in this compound contains a chiral center at the C2 position, which is directly attached to the boronic acid group. Advanced NMR techniques are essential for confirming the stereochemistry and understanding the conformational dynamics of the five-membered ring.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be employed to determine the relative stereochemistry of the protons on the tetrahydrofuran ring. NOE enhancements are observed between protons that are close in space, allowing for the differentiation between diastereomers and the assignment of the facial orientation of substituents on the ring.

Furthermore, isotopic labeling can be a powerful tool. For example, the synthesis of THF selectively labeled with ¹³C at the α-carbon atom has been used to remove the degeneracy of spin systems in its NMR spectra. This allows for a more detailed analysis and the precise determination of ¹H-¹H, ¹³C-¹H, and ¹³C-¹³C spin-spin coupling constants, which are crucial for building a quantitative model of the molecule's conformational behavior and pseudorotation.

Computational Chemistry Investigations

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules at an atomic level. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer deep insights that complement experimental findings. These theoretical investigations allow for the detailed exploration of the molecule's structure, electronic properties, and behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of organic molecules like this compound.

Theoretical studies on the parent tetrahydrofuran (THF) molecule, a key structural component, confirm that the five-membered ring is not planar but puckered. researchgate.net It primarily exists in two low-energy conformations: a twisted C2 symmetry and an envelope Cs symmetry, with a very small energy difference between them. researchgate.net This inherent flexibility is a crucial aspect of its structure. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., aug-cc-pVTZ), have been successful in modeling these conformations and their relative populations. nih.gov

For this compound, DFT calculations would similarly predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The substitution of the boronic acid group at the C2 position introduces chirality and influences the puckering of the THF ring.

The electronic structure of the molecule is also elucidated by DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, studies on THF interacting with transition metals have shown that such interactions significantly reduce the HOMO-LUMO gap compared to the isolated THF molecule (from 6.42 eV for THF to ~2.11 eV in a complex), indicating increased reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing charge distribution, atomic hybridization, and delocalization of electron density through hyperconjugative interactions. ijcce.ac.ir

Table 1: Representative Calculated Electronic Properties for THF and Related Complexes This table presents data for the parent compound THF from computational studies to illustrate the types of parameters obtained via DFT.

| Compound/Complex | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | DFT/B3LYP/3-21G | - | - | 6.4248 |

| 3THF-2Y Complex | DFT/B3LYP/3-21G | - | - | 2.1147 |

Source: Adapted from DFT studies on THF complexes. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. fraunhofer.demit.edu This provides a quantitative understanding of reaction kinetics and mechanisms.

DFT calculations have been extensively used to model reactions involving the tetrahydrofuran ring, such as ring-opening reactions initiated by frustrated Lewis pairs (FLPs). nih.govnih.gov In these studies, the reaction pathway is meticulously mapped, starting from the reactants, proceeding through a transition state, and ending with the products. fraunhofer.de The transition state represents the highest energy point along the reaction coordinate, and its geometry reveals the specific arrangement of atoms during the bond-breaking and bond-forming processes.

Energy decomposition analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) can further dissect the interactions within the transition state. nih.govnih.gov This approach has shown that the bonding in the THF ring-opening transition state is dominated by donor-acceptor interactions, specifically from the Lewis base to the σ*(C–O) antibonding orbital of the THF ring. nih.govnih.gov While some DFT methods may initially overestimate rate coefficients by overstabilizing transition states, higher-level single-point calculations (like CCSD) on the DFT-optimized geometries can yield highly accurate energy profiles. researchgate.net These methodologies are directly applicable to studying the reactions of this compound, such as its participation in Suzuki-Miyaura coupling or other transformations.

Table 2: Example of Calculated Activation Energies for THF Ring-Opening This table illustrates the type of data generated from modeling reaction mechanisms involving the THF moiety.

| Reacting System | Computational Method | Calculated Activation Barrier (kJ/mol) | Key Finding |

|---|---|---|---|

| THF + Br | DFT/CCSD/MP4(SDQ) | 12.4 (for H-abstraction TS) | DFT alone underestimated the activation energy, but higher-level calculations provided excellent agreement with experimental data. researchgate.net |

Source: Adapted from theoretical studies on THF reactivity. nih.govnih.govresearchgate.net

Prediction of Stereoselectivity

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis, and computational methods have become a vital tool for this purpose. rsc.org For a chiral molecule like this compound, understanding and predicting the stereoselectivity of its reactions is crucial.

Computational models can predict which diastereomeric transition state is lower in energy, thereby identifying the pathway that leads to the major product isomer. The general approach involves:

Conformational Search: Identifying all low-energy conformations of the reactants.